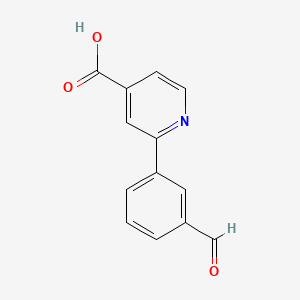

2-(3-Formylphenyl)pyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)12-7-11(13(16)17)4-5-14-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEUBMNQLCVRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476077 | |

| Record name | 2-(3-Formylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-38-7 | |

| Record name | 2-(3-Formylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Formylphenyl Pyridine 4 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For 2-(3-Formylphenyl)pyridine-4-carboxylic acid, two primary disconnections are logical.

The first key disconnection is at the C-C bond between the pyridine (B92270) and phenyl rings. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final step to assemble the biaryl system. This approach would involve a 2-halopyridine-4-carboxylic acid derivative and a 3-formylphenylboronic acid derivative, or vice versa. This strategy is advantageous as it allows for the late-stage combination of two complex, pre-functionalized fragments.

A second logical disconnection is at the C4-carboxyl group of the pyridine ring. This implies a late-stage carboxylation of a pre-formed 2-(3-formylphenyl)pyridine precursor. This approach can be beneficial if the carboxyl group interferes with earlier reaction steps or if selective C4-functionalization methods are available.

A third approach involves building the pyridine ring with the substituents already in place or in a precursor form. This would involve a cycloaddition or condensation reaction from acyclic precursors. For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849). advancechemjournal.com

These retrosynthetic pathways guide the synthetic strategies detailed in the following sections, which focus on either building the core structure first and then functionalizing it, or constructing the ring with the desired substituents already incorporated.

Direct Synthesis Routes to the 2-Arylpyridine-4-carboxylic Acid Core

The de novo synthesis of pyridine rings offers a powerful way to introduce desired substitution patterns from the outset. Classic methods generally rely on condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org

Condensation Reactions: The Hantzsch synthesis and its variations allow for the creation of symmetrical and asymmetrical pyridines by condensing aldehydes, β-ketoesters, and an ammonia source. baranlab.org For the target molecule, this would require precursors that already contain or lead to the aryl and carboxyl functionalities.

Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition reactions provide an elegant method for constructing pyridine rings from nitriles and two alkyne molecules. researchgate.netrsc.org This method is known for its efficiency and ability to control the substitution pattern on the resulting pyridine ring. rsc.org

Other strategies involve the use of enamides as starting materials, which can undergo cycloaddition with maleimides to construct the pyridine ring. researchgate.net These methods provide access to diverse and highly substituted pyridine derivatives.

Late-stage functionalization is a powerful strategy in complex molecule synthesis. For the target compound, introducing the carboxylic acid group at the C4 position of a pre-formed 2-arylpyridine is an attractive option. This approach avoids potential complications of carrying the acidic proton through multiple synthetic steps.

Recent advancements have enabled the selective carboxylation of pyridines at the C4 position using carbon dioxide (CO₂). One notable method involves a one-pot C-H phosphination followed by a copper-catalyzed carboxylation of the resulting pyridylphosphonium salts. researchgate.netnih.govchemistryviews.orgresearchgate.net This reaction proceeds under mild conditions and is compatible with various functional groups, making it suitable for complex substrates. nih.govresearchgate.net

The process typically involves reacting the pyridine precursor with a phosphine, followed by the introduction of a copper catalyst, a ligand, and a reductant under a CO₂ atmosphere. chemistryviews.org This methodology provides a direct route to isonicotinic acid derivatives from readily available pyridine starting materials. nih.govchemistryviews.org

| Method | Reagents | Key Features | Reference |

| Copper-Catalyzed Carboxylation | Pyridylphosphonium salt, CO₂, CuCl, TMEDA, ZnEt₂ | Mild conditions, one-pot procedure, good functional group tolerance. | chemistryviews.org |

Introduction and Functionalization of the 3-Formylphenyl Substituent

The introduction of the 3-formylphenyl group and the formation of the crucial aryl-pyridine bond are typically achieved through modern cross-coupling reactions and subsequent functional group manipulations.

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming C-C bonds between aromatic rings. nih.gov It involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide, catalyzed by a palladium complex. claremont.eduresearchgate.net

For the synthesis of the target molecule, this reaction could couple a 2-halopyridine-4-carboxylic acid derivative with 3-formylphenylboronic acid, or a 2-pyridylboronic acid derivative with a 3-formyl-halobenzene. The choice of coupling partners depends on the availability of starting materials and the stability of the functional groups under the reaction conditions. The use of highly active catalyst systems based on ligands like phosphines or phosphites has expanded the scope of this reaction to include challenging substrates like 2-pyridyl nucleophiles. nih.gov

A variety of palladium catalysts and conditions have been developed to optimize the synthesis of 2-arylpyridines, with Pd(dppf)Cl₂ being a commonly used catalyst. claremont.eduresearchgate.net Reactions are often performed in the presence of a base, such as Na₃PO₄, in solvents like dioxane, sometimes with added water. researchgate.net

| Catalyst System | Coupling Partners | Typical Conditions | Yield Range | Reference |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) and hetero(aryl) boronic acids/esters | Na₃PO₄, Dioxane, 65-100 °C | 5-89% | claremont.eduresearchgate.net |

| Pd₂(dba)₃ / Phosphite or Phosphine Oxide Ligand | 2-Pyridylboronates and Aryl/Heteroaryl Bromides | KF, Dioxane | Good to Excellent | nih.gov |

The formyl group (-CHO) can be introduced onto the phenyl ring either before or after the cross-coupling step. If introduced after, a precursor group such as a methyl or bromomethyl group is typically installed on the phenyl ring.

One of the most common methods to generate an aldehyde is through the oxidation of a corresponding benzylic halide. asianpubs.org This transformation can be achieved using a variety of oxidizing agents under mild conditions.

Pyridine N-oxide: In the presence of silver oxide (Ag₂O), pyridine N-oxide can effectively oxidize benzylic halides to aldehydes. nih.gov This method is efficient for substrates with both electron-donating and electron-withdrawing groups. nih.gov

Potassium Nitrate (B79036) with Phase-Transfer Catalyst: Benzylic halides can be oxidized to aldehydes in high yield using potassium nitrate (KNO₃) in an aqueous medium, facilitated by a phase-transfer catalyst (PTC). tandfonline.comtandfonline.com This offers an environmentally benign alternative to methods requiring organic solvents. tandfonline.com

Other Methods: Other classic methods for this conversion include the Sommelet reaction and the Kornblum reaction (using DMSO). asianpubs.orgtandfonline.com

Alternatively, direct formylation of an aromatic ring can be accomplished through electrophilic aromatic substitution reactions like the Gattermann-Koch or Vilsmeier-Haack reactions, although these often require activated aromatic systems and may present regioselectivity challenges. wikipedia.orggoogle.com For phenols and other electron-rich aromatics, formylation using dichloromethyl methyl ether with a Lewis acid like TiCl₄ has been shown to be effective, often with high regioselectivity. nih.gov

| Oxidation Method | Reagent(s) | Substrate | Key Features | Reference |

| Pyridine N-oxide Oxidation | Pyridine N-oxide, Ag₂O | Benzylic Halide | Mild conditions, good yields. | nih.gov |

| Phase-Transfer Catalysis | KNO₃, PTC, aq. KOH | Benzylic Halide | Aqueous media, high yields. | tandfonline.comtandfonline.com |

Derivatization from Precursors and Intermediate Compounds

The synthesis of this compound can be logically approached by considering the formation of its two main structural components: the pyridine-4-carboxylic acid moiety and the 3-formylphenyl substituent. The final key step involves the strategic coupling of these two fragments.

Synthesis of Pyridine-4-carboxylic Acid Derivatives

The pyridine-4-carboxylic acid scaffold is a common motif in medicinal chemistry and organic synthesis. Several methods for its preparation and the synthesis of its derivatives have been developed.

One common approach involves the oxidation of pyridine derivatives with a suitable alkyl or functional group at the C4 position. For instance, γ-picoline can be oxidized to isonicotinic acid (pyridine-4-carboxylic acid). Various oxidizing agents and conditions can be employed to achieve this transformation.

Another versatile method is the catalytic reduction of substituted pyridine precursors. For example, 2,6-dichloropyridine-4-carboxylic acid can be converted to pyridine-4-carboxylic acid through catalytic reduction with nickel in an alkaline medium. This method is advantageous as it starts from a readily available substituted pyridine.

More contemporary methods focus on the direct functionalization of the pyridine ring. A notable example is the C4-selective carboxylation of pyridines using carbon dioxide (CO₂). This approach is attractive due to the use of a readily available and environmentally benign C1 source.

Multi-component reactions also offer an efficient route to highly substituted pyridine-4-ol derivatives, which can be precursors to pyridine-4-carboxylic acids. The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible pathway to a diverse range of pyridine derivatives.

Below is a table summarizing various synthetic precursors for Pyridine-4-carboxylic Acid Derivatives.

| Precursor Compound | Reagents and Conditions | Product | Reference |

| 4-Pyridyl formate | Piperidine, Nickel bicarbonate, Magnesium iodate, CO, 260 °C, 500 kg/cm ² | Pyridine-4-carboxylic acid | nih.gov |

| 2,6-Dichloropyridine-4-carboxylic acid | Nickel, Alkaline medium, Catalytic reduction | Pyridine-4-carboxylic acid | |

| Pyridine | C-H phosphination, then CuCl, TMEDA, ZnEt₂, CO₂ | Pyridine-4-carboxylic acid derivatives | |

| Alkoxyallenes, Nitriles, Carboxylic acids | Lithiation, Cyclization | Highly substituted pyridin-4-ol derivatives |

Synthetic Approaches to Formylphenyl-Containing Pyridine Derivatives

The introduction of a formylphenyl group onto a pyridine ring, or the synthesis of a pyridine ring already bearing this substituent, can be achieved through several modern synthetic strategies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings.

A plausible and efficient synthetic route to this compound involves the Suzuki-Miyaura coupling of a halogenated pyridine-4-carboxylic acid derivative with a formylphenylboronic acid. A key consideration in this approach is the potential for interference of the formyl and carboxylic acid functional groups with the catalytic cycle. In some cases, protection of these groups may be necessary. For instance, the carboxylic acid can be protected as an ester, and the aldehyde as an acetal. Following the cross-coupling reaction, a deprotection step would yield the final product.

The general scheme for this approach is as follows:

Preparation of Precursors :

Synthesis of a suitable 2-halopyridine-4-carboxylic acid (e.g., 2-chloropyridine-4-carboxylic acid or its ester derivative).

Synthesis or commercial availability of 3-formylphenylboronic acid.

Suzuki-Miyaura Cross-Coupling :

Reaction of the 2-halopyridine-4-carboxylic acid derivative with 3-formylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). The reaction is typically carried out in a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.

Deprotection (if necessary) :

If protecting groups were used, they are removed in a final step to yield this compound.

The table below outlines a proposed synthetic scheme for this compound via a Suzuki-Miyaura coupling reaction.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 1 | 2-Chloropyridine-4-carboxylic acid (or methyl ester) | 3-Formylphenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | This compound (or methyl ester) |

| 2 (if ester used) | This compound methyl ester | LiOH or NaOH | H₂O/THF | This compound |

Research has shown that the Suzuki-Miyaura coupling is tolerant of a wide range of functional groups, and in some cases, the direct coupling of unprotected precursors is possible. The choice of catalyst, base, and reaction conditions is crucial for the success of the reaction and to minimize side reactions. The electronic properties of the coupling partners can also influence the reaction efficiency.

Alternative strategies for the formation of the biaryl linkage include other palladium-catalyzed cross-coupling reactions such as Stille coupling (using organotin reagents) or Hiyama coupling (using organosilicon reagents). However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Formylphenyl Pyridine 4 Carboxylic Acid and Its Congeners

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 2-(3-Formylphenyl)pyridine-4-carboxylic acid. Each technique offers unique insights into different aspects of the molecule's composition and electronic environment.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are essential for identifying the characteristic vibrational modes of the functional groups within the molecule.

The FT-IR spectrum is expected to be dominated by several key absorptions. The carboxylic acid O-H stretch typically appears as a very broad band in the 2500–3300 cm⁻¹ region, often overlapping with C-H stretching signals, a feature characteristic of hydrogen-bonded dimers in the solid state. libretexts.org The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is anticipated around 1710 cm⁻¹, a frequency lowered by hydrogen bonding. jove.comnih.gov The formyl C=O stretch is expected at a slightly different frequency, typically in the range of 1690-1715 cm⁻¹, influenced by its conjugation with the aromatic phenyl ring. Aromatic C=C and C=N stretching vibrations from both the pyridine (B92270) and phenyl rings will produce a series of sharp bands in the 1400–1620 cm⁻¹ region. researchgate.net

FT-Raman spectroscopy complements FT-IR, particularly for symmetric, non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the skeletal framework of the molecule. researchgate.netrsc.org The symmetric C=C stretching of the aromatic rings would be particularly prominent.

A summary of the predicted key vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch (dimer) | 2500–3300 | Broad, Strong | Weak |

| Aromatic Rings | C-H stretch | 3000–3100 | Medium | Strong |

| Formyl Group | C-H stretch | 2720–2820 | Weak-Medium | Medium |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Strong | Medium |

| Formyl Group | C=O stretch | 1690–1715 | Strong | Medium |

| Aromatic Rings | C=C / C=N stretch | 1400–1620 | Medium-Strong | Strong |

| Carboxylic Acid | C-O stretch | 1210–1320 | Strong | Weak |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Broad, Medium | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the definitive method for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton. The most downfield signal is expected for the carboxylic acid proton, typically appearing as a broad singlet between 10–13 ppm. libretexts.org The formyl proton (CHO) would also be significantly deshielded, resonating as a singlet around 9.9–10.1 ppm. rsc.org The protons on the aromatic rings will appear in the 7.5–8.8 ppm region. rsc.org The specific chemical shifts and splitting patterns (doublets, triplets, etc.) would depend on the electronic environment and coupling between adjacent protons, allowing for unambiguous assignment to either the pyridine or the phenyl ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbons are the most deshielded, with the carboxylic acid carbon appearing around 160–180 ppm and the formyl carbon further downfield, typically near 190 ppm. libretexts.orgrsc.org The carbons of the two aromatic rings would resonate in the 120–160 ppm range. rsc.org The specific chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carbonyl groups.

The predicted NMR chemical shifts are summarized in the table below, based on analysis of similar structures. rsc.orgrsc.orgnih.gov

| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | 10.0–13.0 (broad s) | 160–180 |

| Formyl Group | -CHO | 9.9–10.1 (s) | ~190 |

| Pyridine Ring | Ar-H | 7.8–8.8 | 120–155 |

| Phenyl Ring | Ar-H | 7.5–8.3 | 125–140 |

Electronic Absorption Spectroscopy for Chromophoric Analysis (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within the molecule, providing insight into its conjugated systems (chromophores). The structure of this compound contains extensive conjugation across the phenyl and pyridine rings, as well as the carbonyl groups. This extended π-system is expected to give rise to strong absorptions in the UV region.

Typically, aromatic carboxylic acids show a weak n→π* transition at lower wavelengths (200–215 nm). jove.comntu.edu.sg However, the extended conjugation in the target molecule, involving two aromatic rings and two carbonyl groups, would likely shift the primary π→π* transitions to higher wavelengths (λmax > 250 nm), resulting in significant UV absorbance. copernicus.org The precise location and intensity of the absorption bands are sensitive to the solvent environment.

Solid-State Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Molecular Conformation

While a specific crystal structure for this compound is not publicly available, analysis of congeners like 4′-phenyl-2,2′:6′,2″-terpyridine provides insight into likely conformations. mdpi.com A key conformational feature is the dihedral angle between the planes of the phenyl and pyridine rings. Due to potential steric hindrance between ortho-hydrogens, the two rings are unlikely to be perfectly coplanar. The observed torsion angle in phenyl-pyridine systems can vary but is often non-zero, affecting the degree of π-conjugation between the rings. mdpi.com The carboxylic acid and formyl groups are generally expected to be nearly coplanar with their respective attached aromatic rings to maximize electronic conjugation.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., hydrogen bonding networks, π-π stacking)

The solid-state packing of this compound would be governed by a combination of strong and weak intermolecular forces.

Hydrogen Bonding: The most dominant interaction is expected to be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules (O-H···O). This is a highly robust and common supramolecular synthon in carboxylic acids. nih.gov Weaker C-H···O hydrogen bonds may also occur, potentially involving the formyl group's C-H bond and an oxygen acceptor from a neighboring molecule, which can be a significant structure-directing interaction. rsc.org The pyridine nitrogen can also act as a hydrogen bond acceptor. rsc.orgrsc.org

π-π Stacking: The planar aromatic rings facilitate attractive π-π stacking interactions, which play a crucial role in stabilizing the crystal lattice. These can manifest as face-to-face or offset stacking arrangements, with typical centroid-to-centroid distances in the range of 3.3 to 4.0 Å. researchgate.netnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Strong Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | O···O distance ~2.6 Å |

| Weak Hydrogen Bond | Formyl C-H | Carbonyl or Pyridine N | C···O/N distance ~3.0–3.5 Å |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl O or Pyridine N | C···O/N distance ~3.0–3.5 Å |

| π-π Stacking | Phenyl/Pyridine Ring | Phenyl/Pyridine Ring | Centroid-Centroid distance ~3.3–4.0 Å |

Computational and Theoretical Investigations on 2 3 Formylphenyl Pyridine 4 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT methods can provide highly accurate results for a wide range of molecular properties, often with a favorable balance between computational cost and accuracy. For a molecule like 2-(3-formylphenyl)pyridine-4-carboxylic acid, DFT calculations are instrumental in elucidating its fundamental chemical and physical characteristics.

The initial step in most quantum chemical investigations is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. This optimized structure represents the most probable arrangement of atoms in the molecule.

Following geometric optimization, vibrational frequency analysis is typically performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides theoretical predictions of the molecule's vibrational modes. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as the stretching of the C=O bonds in the formyl and carboxylic acid groups, and the vibrations of the pyridine (B92270) and phenyl rings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The distribution of the HOMO and LUMO across the molecular structure of this compound reveals regions of high electron density and electron deficiency. In many organic molecules, the HOMO is often localized on electron-rich aromatic rings or heteroatoms, while the LUMO may be distributed over electron-withdrawing groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insight into the molecule's chemical stability and reactivity. nih.gov A large energy gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher chemical reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, the MEP map would typically show regions of negative electrostatic potential (usually colored red or yellow) localized around electronegative atoms like the oxygen atoms of the formyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. These regions are indicative of sites that are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (colored blue) are generally found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group, highlighting potential sites for nucleophilic attack.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system, it is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness (S = 1 / η), it indicates the molecule's capacity to accept electrons. Soft molecules are generally more reactive.

Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

In addition to these global parameters, local reactivity can be assessed using Fukui functions . These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of its reactivity at specific sites.

| Parameter | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.50 |

| Global Hardness (η) | 2.00 |

| Global Softness (S) | 0.50 |

| Electrophilicity Index (ω) | 5.06 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer and delocalization within the molecule, which are crucial for understanding its stability and electronic properties.

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, often found in donor-π-acceptor (D-π-A) structures, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies such as optical switching and frequency conversion. Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

The molecular structure of this compound, with its interconnected aromatic rings and functional groups, suggests the potential for NLO activity. The formyl and carboxylic acid groups can act as electron-withdrawing moieties, while the pyridine and phenyl rings constitute the π-bridge. DFT calculations can provide values for the components of the polarizability and hyperpolarizability tensors, from which the average values can be determined. A large first-order hyperpolarizability (β) value is a primary indicator of a significant second-order NLO response.

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 200 |

| First-Order Hyperpolarizability (β) | 500 |

Conformational Landscape Exploration and Stability Analysis

Theoretical methods, particularly Density Functional Theory (DFT), are well-suited to explore this landscape. By systematically rotating the dihedral angle between the phenyl and pyridine rings and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers to their interconversion.

For analogous systems like 2-phenylpyridine (B120327), DFT studies have shown that the ground state structure is non-planar, with the aromatic rings twisted relative to each other. This twist, typically around 21 degrees for 2-phenylpyridine, arises from a balance between the stabilizing π-conjugation that favors planarity and the destabilizing steric hindrance between ortho-hydrogens that favors a twisted conformation. A similar twisted conformation would be expected for this compound.

Furthermore, the orientation of the formyl (-CHO) and carboxylic acid (-COOH) substituents introduces additional conformational possibilities. The formyl group's orientation relative to the phenyl ring and the carboxylic acid group's orientation relative to the pyridine ring can be described as cis or trans. DFT calculations on 3-formyl pyridine have indicated a preference for the cis conformation. It is plausible that similar preferences would be observed for the substituents on this compound.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Phenyl-Pyridine) | Formyl Group Orientation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~25° | Trans (relative to C-C bond) | Planar with Pyridine | 0.00 |

| 2 | ~90° (Transition State) | Trans (relative to C-C bond) | Planar with Pyridine | ~4.5 |

| 3 | ~25° | Cis (relative to C-C bond) | Planar with Pyridine | ~1.2 |

| 4 | ~25° | Trans (relative to C-C bond) | Perpendicular to Pyridine | ~3.0 |

Note: This table is illustrative and based on typical energy differences found in related substituted biphenyl (B1667301) and pyridine systems. The exact values would require specific DFT calculations for the molecule .

Theoretical Prediction of Chemical Reactivity and Nucleophilicity

The chemical reactivity of this compound can be rationalized using concepts from Frontier Molecular Orbital (FMO) theory and by calculating various reactivity descriptors. DFT is a common method to compute these properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively.

The HOMO is likely to be distributed over the electron-rich pyridine ring and the carboxylic acid group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the electron-withdrawing formyl group and the phenyl ring, indicating these as the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on various pyridine carboxylic acids have used these parameters to compare their reactivity profiles. rsc.org

Nucleophilicity, the ability of a molecule to donate an electron pair to an electrophile, is another important aspect of reactivity. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a primary nucleophilic center. The nucleophilicity can be influenced by the substituents. The electron-withdrawing nature of the formylphenyl and carboxylic acid groups would be expected to decrease the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. Computational studies on substituted pyridines have shown a strong correlation between calculated properties, such as HOMO energy, and experimental nucleophilicity. ias.ac.in

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative Values)

| Descriptor | Definition | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 | Related to ionization potential; lower value indicates higher stability. |

| LUMO Energy | ELUMO | -2.1 | Related to electron affinity; more negative value indicates higher electrophilicity. |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.4 | Indicates chemical reactivity; a larger gap suggests higher kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.2 | Quantifies the global electrophilic nature of the molecule. |

Note: These values are representative and are based on typical ranges observed for similar aromatic carboxylic acids and pyridine derivatives. Actual values would need to be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Interactions

While quantum mechanical calculations are excellent for studying static properties and small-scale motions, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over longer timescales. An MD simulation of this compound, either in a solvent or in a condensed phase, would provide insights into its conformational dynamics and intermolecular interactions.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is governed by a force field, which is a set of empirical potential energy functions. The simulation would reveal how the molecule explores its conformational space over time. For example, it would show the fluctuations of the dihedral angle between the phenyl and pyridine rings and the orientations of the substituent groups. This can be particularly insightful for understanding how the molecule's shape changes in different environments.

MD simulations are also crucial for studying intermolecular interactions. For instance, in an aqueous solution, the simulation would illustrate the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules, as well as interactions involving the pyridine nitrogen and the formyl oxygen. The stability of dimers or larger aggregates, potentially formed through hydrogen bonding between the carboxylic acid moieties or π-π stacking of the aromatic rings, could also be investigated. Research on the stability of co-crystals involving pyridine and carboxylic acids has utilized MD simulations to understand these interactions.

The results from MD simulations can be analyzed to calculate various properties, such as radial distribution functions (to understand solvation structure), root-mean-square deviation (to assess conformational stability), and time correlation functions (to study dynamic processes). This information is complementary to the static picture provided by quantum chemical calculations and is essential for a comprehensive understanding of the molecule's behavior in a realistic environment.

Chemical Reactivity and Derivatization Strategies of 2 3 Formylphenyl Pyridine 4 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a primary site for chemical modification, enabling the synthesis of esters and amides, as well as facilitating the formation of salts and co-crystals.

Esterification and amidation are fundamental reactions for converting carboxylic acids into more lipophilic derivatives, a common strategy in prodrug design to enhance bioavailability. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for ester synthesis. libretexts.org Similarly, amides can be readily prepared by coupling the carboxylic acid with a primary or secondary amine using a suitable activating agent. researchgate.net

In the context of 2-(3-formylphenyl)pyridine-4-carboxylic acid, these reactions would proceed as follows:

Esterification: Reaction with an alcohol (R-OH) under acidic conditions yields the corresponding ester. This transformation can be tailored by selecting different alcohols to modulate the physicochemical properties of the resulting ester.

Amidation: Coupling with an amine (R-NH2 or R2NH) using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) affords the corresponding amide. encyclopedia.pub This allows for the introduction of a wide variety of substituents, significantly expanding the chemical space for analogue synthesis. google.com

The chemoselective nature of these reactions is crucial, as the formyl group could potentially react under certain conditions. However, standard esterification and amidation conditions are generally mild enough to leave the aldehyde functionality intact.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product | Application |

| This compound | Ethanol, H₂SO₄ | Ethyl 2-(3-formylphenyl)pyridine-4-carboxylate | Prodrug |

| This compound | Benzylamine, DCC | N-Benzyl-2-(3-formylphenyl)pyridine-4-carboxamide | Analogue |

| This compound | Morpholine, EDC | (2-(3-Formylphenyl)pyridin-4-yl)(morpholino)methanone | Analogue |

This table presents hypothetical reaction products for illustrative purposes, based on general chemical principles.

The acidic nature of the carboxylic acid group and the basic nitrogen atom of the pyridine ring allow this compound to participate in salt formation and co-crystallization. rsc.org Co-crystals are multicomponent crystals held together by non-covalent interactions, while salts involve proton transfer between an acidic and a basic component. rsc.org

The outcome of the interaction between a carboxylic acid and a pyridine derivative, i.e., whether a co-crystal or a salt is formed, can often be predicted by the difference in the pKa values (ΔpKa) of the protonated base and the acid. nih.gov A generally accepted rule of thumb is:

ΔpKa < 0: Co-crystal formation is favored.

ΔpKa > 3: Salt formation is favored.

0 < ΔpKa < 3: An intermediate region where either outcome is possible.

The formation of a robust carboxylic acid-pyridine supramolecular heterosynthon is a key driving force in the assembly of these multi-component solids. rsc.orgresearchgate.net

Table 2: Predicted Outcome of Co-crystallization based on ΔpKa

| Co-former | pKa of Co-former | Hypothetical pKa of Protonated this compound | ΔpKa | Predicted Outcome |

| 4,4'-Bipyridine | 4.8 | 3.5 | -1.3 | Co-crystal |

| Isonicotinamide | 3.6 | 3.5 | -0.1 | Co-crystal |

| 4-Aminopyridine | 9.1 | 3.5 | 5.6 | Salt |

| 2-Aminopyrimidine | 3.5 | 3.5 | 0 | Intermediate |

This table is illustrative and uses a hypothetical pKa for the target compound to demonstrate the principle.

Reactions Involving the Formyl Group

The aldehyde functionality at the 3-position of the phenyl ring provides another reactive site for derivatization, allowing for nucleophilic addition reactions and selective redox transformations.

The formyl group is susceptible to nucleophilic attack, most notably by primary amines to form Schiff bases (imines). This condensation reaction is typically carried out by refluxing the aldehyde with the amine in a suitable solvent, often with acid or base catalysis. nih.govnih.govekb.eg The formation of the C=N double bond in the Schiff base provides a rigid linker that can be exploited in the design of various compounds with specific biological or material properties.

For this compound, reaction with a primary amine (R-NH₂) would yield the corresponding Schiff base derivative. The presence of the carboxylic acid and pyridine moieties could influence the reaction conditions required and the properties of the resulting imine.

Table 3: Examples of Schiff Base Formation

| Amine Reactant | Product |

| Aniline | 2-(3-((Phenylimino)methyl)phenyl)pyridine-4-carboxylic acid |

| 4-Aminobenzoic acid | 2-(3-(((4-Carboxyphenyl)imino)methyl)phenyl)pyridine-4-carboxylic acid |

| Ethylenediamine | 2,2'-(Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene)bis(3-(pyridin-2-yl)benzoic acid) |

This table presents hypothetical reaction products for illustrative purposes.

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, provided that the reaction conditions are chosen carefully to avoid affecting the other functional groups.

Selective Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. researchgate.netnih.govorganic-chemistry.orgrsc.org Chemoselective oxidation in the presence of the existing carboxylic acid group requires mild conditions. Biocatalytic methods using aldehyde dehydrogenases have shown excellent chemoselectivity for such transformations. nih.gov

Selective Reduction: The reduction of the aldehyde to a primary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org More sophisticated methods, such as catalytic hydrosilylation, can also be employed for the selective reduction of carboxylic acids to aldehydes, highlighting the possibility of interconverting these functionalities. acs.orgacs.orgrsc.orgresearchgate.netnih.gov

The challenge in these transformations lies in achieving high chemoselectivity, particularly in preserving the carboxylic acid functionality during the reduction of the aldehyde, and vice-versa.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine and Phenyl Rings

Both the pyridine and the phenyl rings in this compound can undergo aromatic substitution reactions, although their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.comquimicaorganica.org The carboxylic acid group at the 4-position further deactivates the ring. Therefore, forcing conditions are typically required for electrophilic substitution on the pyridine ring, which would likely occur at the 3- or 5-position.

Phenyl Ring: The phenyl ring is substituted with a formyl group and a pyridine ring. The formyl group is a deactivating, meta-directing group. The pyridine ring is also an electron-withdrawing group. Therefore, electrophilic substitution on the phenyl ring is expected to be difficult and would likely occur at the positions meta to the formyl group (positions 4 and 6 of the phenyl ring). A kinetic study on the nitration of 2-phenylpyridine (B120327) showed that substitution occurs on the phenyl ring. rsc.org

Nucleophilic Aromatic Substitution (NAS):

Pyridine Ring: The pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions, due to the electron-withdrawing nitrogen atom. quimicaorganica.org The presence of the electron-withdrawing carboxylic acid group at the 4-position would further facilitate nucleophilic attack at the 2- and 6-positions, provided a suitable leaving group is present.

Phenyl Ring: The phenyl ring is not strongly activated towards nucleophilic aromatic substitution unless there are strong electron-withdrawing groups ortho or para to a leaving group. In the case of this compound, the phenyl ring is less likely to undergo nucleophilic aromatic substitution compared to the pyridine ring.

The interplay of these directing effects allows for regioselective functionalization of the aromatic systems, further expanding the synthetic utility of this molecule.

Advanced Cross-Coupling Reactions for Further Diversification and Functionalization

The chemical architecture of this compound is highly amenable to a variety of advanced cross-coupling reactions, which are instrumental in creating diverse libraries of analogues for drug discovery. These reactions, predominantly catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the molecule.

One of the most powerful methods for synthesizing the core structure and its derivatives is the Suzuki-Miyaura coupling reaction. thieme-connect.comwikipedia.org This reaction involves the cross-coupling of an organoboron compound with an organohalide. For instance, various formylphenylpyridinecarboxylic acids can be synthesized by coupling bromopyridylcarboxylic acids with formylphenylboronic acids in the presence of a palladium catalyst. thieme-connect.com The efficiency of these couplings is significantly influenced by the substitution patterns of the reactants. Studies have shown that meta-bromo substituted pyridine carboxylic acids generally provide better yields compared to their para-bromo counterparts. thieme-connect.com This methodology allows for the direct synthesis of the target compound and its isomers on a multigram scale. thieme-connect.com

The 2-phenylpyridine core is also a prime substrate for C-H activation and functionalization reactions. rsc.orgnih.gov Palladium-catalyzed reactions can selectively activate C-H bonds at the ortho-position of the phenyl ring (relative to the pyridine), allowing for the introduction of various functional groups, including alkyl, alkenyl, and acyl groups. rsc.orgrsc.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.

Further diversification can be achieved through other established cross-coupling methods:

Decarboxylative Cross-Coupling : The carboxylic acid group at the 4-position of the pyridine ring can be replaced with other functional groups through palladium-catalyzed decarboxylative coupling. wikipedia.orgrsc.org This reaction uses the carboxylic acid itself as a traceless directing group, enabling the formation of new C-C bonds with aryl halides, for example. wikipedia.orgnih.gov This approach is particularly useful for modifying the pyridine core after the initial synthesis.

Sonogashira Coupling : If the pyridine or phenyl ring is halogenated, the Sonogashira reaction can be employed to introduce alkyne moieties. wikipedia.orgscirp.org This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. scirp.orgacs.org The resulting alkynyl-substituted derivatives are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions. soton.ac.uk

The following table summarizes potential cross-coupling strategies for the functionalization of the this compound scaffold.

| Reaction Type | Functional Group Targeted | Coupling Partner | Potential Outcome | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Halogen on Pyridine/Phenyl Ring | Aryl/Heteroaryl Boronic Acid | Introduction of new aryl/heteroaryl groups | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |

| C-H Activation/Arylation | ortho-C-H of Phenyl Ring | Aryl Boronic Acid | Direct arylation of the phenyl ring | Pd(OAc)₂, Oxidant |

| Decarboxylative Coupling | Carboxylic Acid at C4 | Aryl/Vinyl Halide | Replacement of -COOH with aryl/vinyl group | Pd(OAc)₂, Ligand, Cu catalyst |

| Sonogashira Coupling | Halogen on Pyridine/Phenyl Ring | Terminal Alkyne | Introduction of an alkynyl substituent | Pd complex, Cu(I) co-catalyst, Base |

These advanced cross-coupling methodologies provide a robust toolkit for the systematic modification of this compound, enabling the exploration of a vast chemical space for structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous FDA-approved drugs. nih.govlifechemicals.com The biological activity of these compounds is intricately linked to their molecular structure, and systematic modifications are key to optimizing their therapeutic potential. For analogues derived from this compound, SAR studies focus on how changes to the three main components—the pyridine-phenyl core, the carboxylic acid, and the formyl group—affect their interaction with biological targets.

The pyridine ring itself is an electron-deficient aromatic system, capable of participating in π-π stacking and hydrogen bonding interactions with biological macromolecules. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, a crucial feature for receptor binding. The carboxylic acid group is a key functional handle; it is often ionized at physiological pH, providing a negative charge that can engage in ionic interactions or hydrogen bonding with positively charged residues (e.g., lysine (B10760008) or arginine) in a protein's active site. nih.gov Its presence also enhances polarity, which can influence pharmacokinetic properties.

SAR studies on related pyridine derivatives have revealed important trends:

Substitution on the Aromatic Rings : The introduction of various substituents on both the phenyl and pyridine rings can significantly modulate biological activity. For example, in studies on antiproliferative pyridine derivatives, the presence and position of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups were found to enhance activity against several cancer cell lines. nih.gov Conversely, bulky groups or halogens sometimes lead to lower activity. nih.gov In structurally related biphenyl (B1667301) carboxylic acids, benzyloxy substituents have been shown to confer potent anticancer activity. ajgreenchem.com

Modification of the Carboxylic Acid : Esterification or amidation of the carboxylic acid group neutralizes its charge and increases lipophilicity. This can alter the molecule's binding mode and ability to cross cell membranes. Replacing the aromatic carboxylic acid with heterocyclic bioisosteres, such as oxazoles or pyridine-N-oxides, has been shown in some cases to reduce activity, highlighting the importance of the specific arrangement of the aryl carboxylic acid motif. acs.org

Derivatization of the Formyl Group : The aldehyde (formyl) group is a versatile functional group that can serve as a synthetic linchpin for a wide range of derivatives. chinesechemsoc.orgchemsoc.org.cn It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or converted into imines, oximes, or hydrazones. Each of these modifications drastically alters the steric and electronic properties of the substituent, potentially leading to new interactions with a biological target. The formyl group itself can act as a hydrogen bond acceptor.

Pharmacophore modeling can be employed to understand the essential 3D arrangement of chemical features required for biological activity. dovepress.comnih.gov For pyridine-based inhibitors, a typical pharmacophore model might include a hydrogen bond acceptor (the pyridine nitrogen), a negatively ionizable feature (the carboxylate), and hydrophobic/aromatic regions (the phenyl-pyridine core). rsc.org

The table below summarizes the general impact of functional group modifications on the biological activity of related pyridine scaffolds.

| Modification Site | Derivative Type | Potential SAR Impact | Rationale |

| Phenyl Ring | Introduction of -OH, -OCH₃ groups | Often enhances antiproliferative activity nih.gov | Increased hydrogen bonding capacity or altered electronic properties. |

| Pyridine Ring | Introduction of electron-donating/-withdrawing groups | Modulates the basicity of the pyridine nitrogen and overall electronic distribution. rsc.org | Fine-tunes binding interactions (H-bonding, π-stacking). |

| Carboxylic Acid (C4) | Conversion to ester or amide | Can increase cell permeability and alter binding mode. | Neutralizes charge, increases lipophilicity. |

| Formyl Group (C3 of Phenyl) | Reduction to alcohol (-CH₂OH) | Introduces H-bond donor/acceptor capability. | Changes from a planar sp² center to a flexible sp³ center. |

| Formyl Group (C3 of Phenyl) | Conversion to imine (-CH=NR) | Allows for the introduction of diverse R groups. | Modifies steric bulk and electronic properties; can form covalent bonds with targets. |

Coordination Chemistry of 2 3 Formylphenyl Pyridine 4 Carboxylic Acid

Ligand Design Principles and Chelation Modes

2-(3-Formylphenyl)pyridine-4-carboxylic acid is a multifunctional ligand with several potential coordination sites, making it an intriguing candidate for the construction of diverse metal complexes. The key functional groups that can participate in coordination are the N-donor pyridine (B92270) ring, the O-donor carboxylate group, and the formyl group, which can also act as an O-donor.

The pyridine nitrogen is a common and effective donor to a wide range of metal ions. Its coordination is a fundamental aspect of the chemistry of many polypyridyl ligands. The carboxylate group is also a versatile coordinating agent, capable of binding to metal centers in several modes: monodentate, bidentate chelating, or bridging between two or more metal centers. This versatility is a key factor in the formation of coordination polymers and metal-organic frameworks (MOFs).

The combination of the pyridine nitrogen and the 4-carboxylate group can lead to a bidentate N,O-chelation , forming a stable six-membered ring with a metal ion. This chelation mode is a common feature in the coordination chemistry of 2-pyridinecarboxylic acid (picolinic acid) and its derivatives. bohrium.com

The formyl group on the phenyl ring introduces another potential coordination site. The oxygen atom of the formyl group can coordinate to a metal center, although it is generally a weaker donor than the carboxylate oxygen. The involvement of the formyl oxygen in coordination could lead to the formation of larger chelate rings or act as a bridging point to link metal centers, further increasing the structural diversity of the resulting complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Site(s) | Chelation/Bridging Mode | Potential Outcome |

|---|---|---|

| Pyridine-N, Carboxylate-O | Bidentate N,O-chelation | Formation of stable mononuclear complexes or nodes in larger structures. |

| Carboxylate-O | Monodentate, Bidentate, Bridging | Versatile linking of metal centers, leading to dimers, polymers, or MOFs. |

| Formyl-O | Monodentate or Bridging | Potential for higher-dimensional structures and modulation of electronic properties. |

Synthesis and Characterization of Metal Complexes and Coordination Polymers

While no specific synthesis of metal complexes with this compound has been reported, general methods for the synthesis of similar coordination compounds can be extrapolated. These typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the aid of solvothermal or hydrothermal techniques to promote crystallization.

Silver (Ag+): Silver(I) is a soft metal ion that has a strong affinity for N-donor ligands like pyridine. bucea.edu.cn It is also known to form a variety of coordination polymers with carboxylate ligands. nih.gov The interaction of this compound with silver(I) could be expected to yield coordination polymers where the pyridine nitrogen and the carboxylate group play key roles in linking the silver ions into one-, two-, or three-dimensional networks. bucea.edu.cnnih.gov The flexible coordination geometry of Ag(I) (from linear to tetrahedral and higher) would likely result in a range of structurally diverse materials. researchgate.net

Ruthenium (Ru2+/3+): Ruthenium complexes with polypyridyl ligands are well-studied for their rich photophysical and electrochemical properties. nih.gov The N,O-bidentate chelation of the pyridine and carboxylate moieties of the ligand to a ruthenium center would be a probable coordination mode, similar to other pyridine-carboxylate ligands. nih.gov The formyl group could remain uncoordinated or could potentially influence the electronic properties of the complex through space. Ruthenium carbonyl complexes with pyridine-derived ligands have also been extensively studied. nih.gov

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of any potential coordination compounds of this compound would rely on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for determining the coordination mode of the carboxylate group. A shift in the stretching frequency of the C=O bond upon coordination would provide evidence of its interaction with the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy could provide information about the solution-state structure of diamagnetic complexes. Changes in the chemical shifts of the pyridine and phenyl protons upon coordination would indicate the binding of the ligand to the metal.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in hypothetical metal complexes of this compound can be investigated using computational methods such as Density Functional Theory (DFT). umn.edursc.org

Time-Dependent DFT (TD-DFT): TD-DFT calculations could be employed to predict the electronic absorption spectra of the complexes and to understand the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or intraligand transitions). researchgate.net The presence of the formyl group, an electron-withdrawing group, on the phenyl ring would be expected to influence the energy of the ligand-based molecular orbitals and thus the electronic properties of the resulting complexes. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis could provide insights into the nature of the metal-ligand bonds, quantifying the extent of covalent and ionic character.

Atoms in Molecules (AIM) Theory: AIM analysis could be used to characterize the topology of the electron density and to further elucidate the nature of the interactions between the metal and the ligand donor atoms.

These computational tools are invaluable for understanding the electronic properties and reactivity of transition metal complexes, especially in the absence of experimental data. umn.eduarxiv.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Research Applications of 2 3 Formylphenyl Pyridine 4 Carboxylic Acid Excluding Clinical/therapeutic Applications

Applications in Materials Science

The unique trifunctional nature of 2-(3-Formylphenyl)pyridine-4-carboxylic acid makes it a promising candidate for the design and synthesis of novel functional materials. Its rigid structure is suitable for creating ordered assemblies, while its distinct chemical moieties can impart specific properties related to sensing, luminescence, or porosity.

The development of advanced functional materials often relies on molecules that can self-assemble into predictable structures or that possess responsive chemical groups. Pyridine (B92270) carboxylic acids are known to form robust hydrogen-bonded co-crystals. rsc.orgmdpi.com The carboxylic acid group on one molecule can form a strong hydrogen bond with the pyridine nitrogen of another, creating stable supramolecular synthons. This property allows for the systematic design of crystalline materials with tailored architectures, a field known as crystal engineering.

Furthermore, the formyl group on the phenyl ring provides a handle for creating sensor materials. Porous materials like Covalent Organic Frameworks (COFs) functionalized with aldehyde groups have been successfully employed as chemical sensors. acs.org For instance, a COF built with a linker containing a formylphenyl group was used to create a quartz crystal microbalance (QCM) sensor for the selective detection of formic acid. acs.org The aldehyde groups within the sensor's pores can interact with analyte molecules, leading to a detectable signal. The structure of this compound is well-suited for incorporation into such frameworks, suggesting its potential for developing new chemosensors.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyridine carboxylic and dicarboxylic acids are widely used as organic linkers due to their ability to form strong, directional coordination bonds with metal centers. umt.edu.myrsc.orgrsc.orgnih.gov The compound this compound is an excellent candidate for a multifunctional MOF linker for several reasons:

Coordination: The pyridine nitrogen and the carboxylate group can simultaneously coordinate to metal ions to build robust 1D, 2D, or 3D frameworks. rsc.orgmdpi.com

Functionality: The pendant formylphenyl group can line the pores of the resulting MOF. This uncoordinated, reactive aldehyde group can be used for post-synthetic modification, where other functional molecules are grafted onto the framework after its initial synthesis.

Enhanced Interactions: The formyl group can enhance the framework's affinity for specific guest molecules through dipole-dipole or hydrogen bonding interactions. This is particularly relevant for the capture of polar molecules like CO₂. Computational and experimental studies have shown that free functional groups, such as carboxylic acids, within MOF pores can directly bind to and improve the selective adsorption of CO₂. rsc.org

The utility of pyridine-based linkers in MOFs for gas storage and separation is well-established. For example, MOFs constructed from 2,2′-bipyridine-4,4′-dicarboxylic acid have demonstrated significant CO₂ uptake capacities. frontiersin.org Similarly, cobalt-based MOFs using pyridine dicarboxylic acid ligands have been explored as precursors for electrocatalysts. rsc.org

| Linker Molecule | Metal Ion | Resulting MOF | Primary Application | Key Finding | Reference |

|---|---|---|---|---|---|

| 3,5-Pyridinedicarboxylic acid | Cd(II), Co(II), Zn(II), Ni(II) | Four novel MOFs | General MOF Synthesis | Demonstrated the versatility of pyridine dicarboxylic acid in forming various framework structures with different transition metals. | umt.edu.my |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | [Zn(2,3-pydc)(bpp)]·2.5H₂O | Photoluminescence | The resulting MOFs exhibited intense fluorescent emissions, indicating potential for sensor or optical applications. | rsc.orgresearchgate.net |

| 2,2′-Bipyridine-4,4′-dicarboxylic acid | Cd(II), Zn(II) | JMS-3 and JMS-4 | CO₂ and H₂ Adsorption | The synthesized 2D MOFs showed notable CO₂ and H₂ adsorption, highlighting their potential for gas storage. | frontiersin.org |

| 2,6-Dimethyl pyridine-3,5-dicarboxylic acid | Co(II) | [Co(tpt)(dmdcpy)]·H₂O | Electrocatalysis | The MOF served as a precursor to prepare Co, N-codoped porous carbon materials for the oxygen reduction reaction. | rsc.org |

Catalytic Applications

The combination of a Lewis basic pyridine nitrogen, a Brønsted acidic carboxylic acid, and a tunable aromatic system makes this compound a promising molecule for various catalytic applications, either as a metal-free organocatalyst or as a ligand for metal-mediated catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Molecules that contain both an acidic and a basic site can often act as efficient bifunctional catalysts. This compound possesses a Brønsted acid (–COOH) and a Lewis base (pyridine nitrogen) in the same structure. This arrangement could facilitate reactions where proton transfer and nucleophilic activation are required simultaneously, such as in aldol (B89426) or Michael additions. While direct studies are needed, the fundamental components of the molecule are conducive to this type of catalytic activity.

The most significant catalytic potential of this compound likely lies in its use as a ligand to support metal catalysts. The pyridine-carboxylate moiety can chelate to a metal center, creating a stable complex. The electronic properties of this complex can then be fine-tuned by the 3-formylphenyl substituent.

In homogeneous catalysis, such ligands are crucial for controlling the reactivity and selectivity of a metal catalyst. For example, nickel complexes supported by pyridine ligands have been synthesized and used in C-C and C-S bond-forming reactions. researchgate.net By modifying the ligand structure, researchers can control the catalytic cycle and improve reaction outcomes.

In heterogeneous catalysis, the molecule can be used to build solid catalysts, such as the MOFs discussed previously. MOFs derived from cobalt and pyridine-based polycarboxylic acid ligands have been shown to be effective precursors for electrocatalysts used in the oxygen reduction reaction, a key process in fuel cells. rsc.org The ordered structure of the MOF allows for the creation of well-defined active sites after pyrolysis, leading to highly efficient catalytic materials.

Preclinical Biological Activity and Mechanistic Investigations

Pyridine-based scaffolds are prevalent in medicinal chemistry and are found in numerous approved drugs. nih.govrsc.org Both the pyridine carboxylic acid and pyridine carboxaldehyde motifs have been independently associated with significant biological activities, suggesting that their combination in a single molecule could lead to novel bioactive compounds.

The pyridine carboxylic acid framework is known to interact with biological targets through several mechanisms. nih.gov The aromatic pyridine ring can engage in π-π stacking with aromatic residues in proteins, while the nitrogen atom and carboxylic group can form critical hydrogen bonds or coordinate with metal ions in enzyme active sites. nih.gov These interactions are foundational to the activity of many enzyme inhibitors. nih.gov

Furthermore, derivatives of pyridine-2-carboxaldehyde have shown potent antineoplastic (anti-cancer) activity. nih.gov A study on pyridine-2-carboxaldehyde thiosemicarbazones found that these compounds were potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, and showed significant activity against L1210 leukemia in mouse models. nih.gov This demonstrates that the pyridine-aldehyde structural unit is a viable pharmacophore for targeting cancer-related enzymes. The presence of this feature in this compound, combined with the enzyme-interacting potential of the carboxylic acid group, makes it a molecule of interest for preclinical screening against various therapeutic targets. Other pyridine derivatives have also been investigated for a wide range of biological effects, including antimicrobial and antimalarial activities. nih.govresearchgate.netmdpi.com

| Compound Class/Derivative | Biological Target/Activity | Mechanism/Key Finding | Reference |

|---|---|---|---|

| 5-(Alkylamino)pyridine-2-carboxaldehyde thiosemicarbazones | Antineoplastic (L1210 Leukemia) | Potent inhibitors of ribonucleotide reductase, with IC₅₀ values in the low micromolar range (e.g., 1.0 µM for the 5-ethylamino derivative). | nih.gov |

| General Pyridine Carboxylic Acid Derivatives | Enzyme Inhibition | The scaffold can interact with enzyme active sites via π-π stacking, hydrogen bonding, and metal coordination. | nih.gov |

| Pyridine-based thiazolidinediones | Antimicrobial Activity | Novel carboxamido pyridyl complexes showed activity against various microbes. | rsc.org |

| Substituted Pyridine Derivatives | Antimalarial (P. berghei, P. falciparum) | Inhibited parasite multiplication by up to 91% in vivo and showed in vitro IC₅₀ as low as 0.0402 µM against a CQ-resistant strain. Docking studies suggested inhibition of dihydrofolate reductase. | nih.gov |

Enzyme Inhibition Studies

The pyridine-4-carboxylic acid moiety is a known metal-binding pharmacophore, making it a key structural feature in the design of enzyme inhibitors that target metalloenzymes. researchgate.net This scaffold has been particularly prominent in the development of inhibitors for 2-oxoglutarate (2-OG) dependent oxygenases, such as the histone lysine (B10760008) demethylase (KDM) family. researchgate.net

Research into related compounds has shown that 3-amino-4-pyridine carboxylate derivatives are effective inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases. nih.govnih.govhillsdale.edu For instance, 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid and 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid were identified as potent inhibitors of the KDM4 family with IC50 values of ≤ 100 nM. researchgate.netnih.gov These compounds were also found to be effective against KDM5C (IC50 = 100-125 nM). researchgate.netnih.gov The inhibitory action is attributed to the pyridine carboxylate core chelating the active-site Fe(II) ion, mimicking the binding of the 2-OG cosubstrate. researchgate.net Although QC6352, a known KDM4 inhibitor, also shows moderate activity against KDM5B (IC50 of 750 nM), direct enzymatic inhibition data for this compound against these or other enzymes like FABP, Glycogen Phosphorylase, PBP-2X, or Rab Geranylgeranyl Transferase is not extensively documented in the available literature. medchemexpress.com

Antiproliferative Effects in Cellular Models

The pyridine scaffold is integral to numerous compounds investigated for their anticancer potential. mdpi.com Phenyl-pyridine-carboxylic acid derivatives, in particular, have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. nih.gov

In Vitro Cytotoxicity Assays

Studies on analogous compounds provide a strong rationale for the potential antiproliferative activity of this compound. A phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, exhibited low micromolar cytotoxicity against a wide range of human cancer cell lines. nih.gov Similarly, various dihydropyridine (B1217469) carboxylic acid derivatives have been evaluated against a panel of cancer cell lines including HCT-15 (colon), PC-3 (prostate), and MCF-7 (breast). mdpi.com The presence of a carbonyl group (-C=O), such as the formyl group in the target compound, has been identified as a structural feature that can enhance antiproliferative activity. mdpi.com Research on 1,2,4-triazole (B32235) derivatives bearing a carboxylic acid moiety also showed potent antiproliferative activity in HepG2 liver cancer cells, with IC50 values as low as 3.78 µM. cu.edu.eg

The table below summarizes the cytotoxic activity of several pyridine carboxylic acid derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) |

| 1,2,4-Triazole Carboxylic Acid Derivative (3c) cu.edu.eg | HepG2 | 4.72 |

| 1,2,4-Triazole Carboxylic Acid Derivative (3d) cu.edu.eg | HepG2 | 3.78 |

| Dihydropyridine Carboxylic Acid (3a) mdpi.com | HCT-15 | 1.12 |

| Dihydropyridine Carboxylic Acid (3b) mdpi.com | HCT-15 | 1.58 |

| Indole-aryl amide derivative (2) mdpi.com | MCF-7 | 0.81 |

| Indole-aryl amide derivative (2) mdpi.com | PC-3 | 2.13 |

| Indole-aryl amide derivative (4) mdpi.com | HT29 | 0.96 |

Cell Cycle Analysis and Colony Formation Assays

The mechanism of cytotoxicity for related pyridine derivatives often involves the disruption of the cell cycle. For example, the cytotoxicity of the phenyl-pyridine-2-carboxylic acid derivative Ro 41-44439 has been attributed to its ability to arrest cell cycle progression in mitosis, which subsequently leads to the induction of apoptosis. nih.gov Further studies on indole-aryl amides revealed that active compounds could cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. mdpi.com While colony formation assays are a standard method for evaluating long-term proliferative potential, specific data for this compound are not available.

Antimicrobial and Antifungal Research

Pyridine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. nih.gov Research has explored various substituted pyridine carboxylic acids and their amides for potential therapeutic use against bacterial and fungal pathogens.

In Vitro Antimicrobial Studies

Various classes of pyridine derivatives have shown promise in in-vitro antimicrobial screening. For instance, a series of pyridin-2-yl-carbamodithioates demonstrated significant activity against Gram-negative bacteria, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL against E. coli. fabad.org.tr Amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acid have also been found to possess antimicrobial activity against Pseudomonas aeruginosa. uran.ua In another study, certain pyridine carbonitrile derivatives showed notable antibacterial activity against Bacillus cereus (MIC = 50 µg/ml). researchgate.net

In Vitro Antifungal Studies

The antifungal potential of this structural class is also significant. A pyridine carbonitrile derivative was found to have an MIC of 25 µg/ml against Candida albicans, an activity level comparable to the standard antifungal drug miconazole. researchgate.net Broader reviews confirm that pyridine-containing compounds are frequently investigated for their activity against fungal strains such as C. albicans and Aspergillus niger. nih.govresearchgate.net

The table below presents the Minimum Inhibitory Concentration (MIC) for representative pyridine derivatives against selected microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) |

| Pyridin-2-yl-carbamodithioate (4a) fabad.org.tr | E. coli | 15.62 |

| Pyridin-2-yl-carbamodithioate (4c) fabad.org.tr | E. coli | 15.62 |

| Pyridine Carbonitrile Derivative (5a) researchgate.net | B. cereus | 50 |

| Pyridine Carbonitrile Derivative (3b) researchgate.net | C. albicans | 25 |

| Mannich Base of Isonicotinohydrazide (12) nih.gov | P. aeruginosa | 6.25 |

| Mannich Base of Isonicotinohydrazide (15) nih.gov | S. aureus | 6.25 |

Molecular Docking Studies and Protein-Ligand Interaction Analysis